molecular formula C25H36N2O5S B12689488 4-Amino-4'-(((decyloxy)carbonyl)amino)-3',6-dimethyl(1,1'-biphenyl)-3-sulphonic acid CAS No. 79392-38-4

4-Amino-4'-(((decyloxy)carbonyl)amino)-3',6-dimethyl(1,1'-biphenyl)-3-sulphonic acid

Katalognummer: B12689488
CAS-Nummer: 79392-38-4
Molekulargewicht: 476.6 g/mol
InChI-Schlüssel: GYIBPCWQWWYWAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid is a complex organic compound with a unique structure that combines various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of Functional Groups: The amino, decyloxycarbonyl, and sulphonic acid groups are introduced through various substitution reactions. For instance, the amino group can be added via nitration followed by reduction, while the decyloxycarbonyl group can be introduced through esterification reactions.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The decyloxycarbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulphonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the decyloxycarbonyl group would yield alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid involves its interaction with various molecular targets. The amino and sulphonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The decyloxycarbonyl group can participate in hydrophobic interactions, further influencing the compound’s behavior in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-4’-hydroxybiphenyl: Similar structure but lacks the decyloxycarbonyl and sulphonic acid groups.

    4-Amino-4’-ethylbiphenyl: Similar structure but has an ethyl group instead of the decyloxycarbonyl group.

    4-Amino-4’-carboxybiphenyl: Similar structure but has a carboxyl group instead of the decyloxycarbonyl group.

Uniqueness

4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

79392-38-4

Molekularformel

C25H36N2O5S

Molekulargewicht

476.6 g/mol

IUPAC-Name

2-amino-5-[4-(decoxycarbonylamino)-3-methylphenyl]-4-methylbenzenesulfonic acid

InChI

InChI=1S/C25H36N2O5S/c1-4-5-6-7-8-9-10-11-14-32-25(28)27-23-13-12-20(15-19(23)3)21-17-24(33(29,30)31)22(26)16-18(21)2/h12-13,15-17H,4-11,14,26H2,1-3H3,(H,27,28)(H,29,30,31)

InChI-Schlüssel

GYIBPCWQWWYWAL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCOC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2C)N)S(=O)(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.